molecular formula C24H24N6O2 B12396201 N-Methyl-dosimertinib-d5

N-Methyl-dosimertinib-d5

Cat. No.: B12396201
M. Wt: 433.5 g/mol
InChI Key: MXOAYBHVDKUSDI-LVASGBLVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-dosimertinib-d5 involves the incorporation of deuterium into the dosimertinib molecule. This process typically includes the use of stable heavy isotopes of hydrogen, carbon, and other elements as tracers for quantitation during the drug development process . The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods

Industrial production of this compound follows stringent protocols to ensure high purity and consistency. The process involves advanced techniques in isotope labeling and organic synthesis, often conducted under controlled environments to maintain the integrity of the deuterium-labeled compound .

Chemical Reactions Analysis

Types of Reactions

N-Methyl-dosimertinib-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired outcome and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in various substituted derivatives, depending on the substituents used .

Scientific Research Applications

N-Methyl-dosimertinib-d5 has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-dosimertinib-d5 stands out due to its deuterium labeling, which enhances its pharmacokinetic and metabolic profiles. This modification results in improved stability, reduced toxicity, and potentially greater therapeutic efficacy compared to its non-deuterated counterparts .

Properties

Molecular Formula

C24H24N6O2

Molecular Weight

433.5 g/mol

IUPAC Name

3,3-dideuterio-N-[4-methoxy-2-(methylamino)-5-[[4-[1-(trideuteriomethyl)indol-3-yl]pyrimidin-2-yl]amino]phenyl]prop-2-enamide

InChI

InChI=1S/C24H24N6O2/c1-5-23(31)27-19-12-20(22(32-4)13-18(19)25-2)29-24-26-11-10-17(28-24)16-14-30(3)21-9-7-6-8-15(16)21/h5-14,25H,1H2,2-4H3,(H,27,31)(H,26,28,29)/i1D2,3D3

InChI Key

MXOAYBHVDKUSDI-LVASGBLVSA-N

Isomeric SMILES

[2H]C(=CC(=O)NC1=CC(=C(C=C1NC)OC)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C([2H])([2H])[2H])[2H]

Canonical SMILES

CNC1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC

Origin of Product

United States

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